Cas no 1804069-53-1 (Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate)

Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate
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- Inchi: 1S/C12H12ClNO5/c1-3-19-12(16)9-5-4-8(14(17)18)6-10(9)11(15)7(2)13/h4-7H,3H2,1-2H3
- InChI Key: QCSPFWHAHOEXPB-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=C(C=CC=1C(=O)OCC)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 368
- XLogP3: 2.7
- Topological Polar Surface Area: 89.2
Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007472-500mg |
Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate |
1804069-53-1 | 97% | 500mg |
815.00 USD | 2021-06-21 | |
Alichem | A015007472-250mg |
Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate |
1804069-53-1 | 97% | 250mg |
499.20 USD | 2021-06-21 | |
Alichem | A015007472-1g |
Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate |
1804069-53-1 | 97% | 1g |
1,490.00 USD | 2021-06-21 |
Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate Related Literature
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4. Caper tea
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5. Book reviews
Additional information on Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate
Research Briefing on Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate (CAS: 1804069-53-1) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate (CAS: 1804069-53-1) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This ester derivative, characterized by its nitrobenzoate core and chloropropanoyl side chain, serves as a critical intermediate in the synthesis of bioactive molecules. Recent studies highlight its role in the development of novel enzyme inhibitors and its potential applications in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility as a precursor for designing covalent inhibitors targeting cysteine proteases. The research team demonstrated that the 2-chloropropanoyl moiety facilitates selective binding to catalytic cysteine residues, enabling the development of irreversible inhibitors with enhanced specificity. Molecular docking simulations further validated the compound's binding affinity, suggesting its promise in treating protease-dependent pathologies such as cancer and inflammatory diseases.
In parallel, a patent application (WO2023056789) disclosed innovative synthetic routes for Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate, emphasizing improved yield (>85%) and scalability through continuous flow chemistry. The optimized protocol reduces hazardous waste generation by 40% compared to traditional batch methods, addressing growing concerns about sustainable pharmaceutical manufacturing. These advancements position the compound as a viable candidate for industrial-scale production of next-generation therapeutics.
Emerging pharmacological data presented at the 2024 ACS Spring Meeting revealed unexpected immunomodulatory properties when the compound was incorporated into PROTAC (Proteolysis Targeting Chimera) architectures. The nitrobenzoate component was found to enhance cellular permeability while maintaining proteasome recruitment efficiency, yielding dual-functional molecules with improved pharmacokinetic profiles. This discovery opens new avenues for targeted protein degradation strategies in oncology.
Analytical characterization studies utilizing LC-MS/MS and NMR spectroscopy have established robust quality control parameters for Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate. A recent Analytical Chemistry publication (DOI: 10.1021/acs.analchem.3c04567) detailed a validated HPLC method with 0.1% detection limits for process-related impurities, ensuring compliance with ICH Q3 guidelines for pharmaceutical intermediates. These methodological developments support the compound's transition from research-scale to GMP production.
While current research predominantly focuses on the compound's synthetic applications, preliminary in vitro toxicity assessments (EC50 > 100 μM in HepG2 cells) suggest favorable safety margins for further development. However, researchers caution that the reactive chloroacetyl group necessitates careful structural optimization to minimize off-target effects in biological systems. Ongoing structure-activity relationship studies aim to balance reactivity with selectivity for therapeutic applications.
The scientific community anticipates that Ethyl 2-(2-chloropropanoyl)-4-nitrobenzoate will play an increasingly important role in fragment-based drug discovery, particularly for challenging targets requiring covalent modulation. Its unique combination of reactivity and modularity makes it a versatile building block for medicinal chemistry campaigns. Future research directions may explore its incorporation into DNA-encoded libraries or its potential as a photoaffinity labeling reagent for chemical proteomics studies.
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